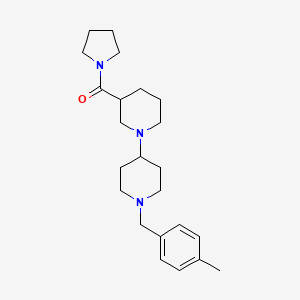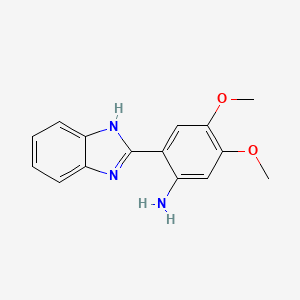![molecular formula C22H15IN4O3 B5295960 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295960.png)
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a synthetic organic compound with a complex structure. It is a quinazolinone derivative that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It is also believed to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as a fluorescent probe in bioimaging. Additionally, this compound has been shown to have low toxicity in mammalian cells.
実験室実験の利点と制限
One of the advantages of using 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potential anti-cancer and anti-inflammatory properties. It also has potential use as a fluorescent probe in bioimaging. However, one of the limitations of using this compound is its complex structure, which may make it difficult to synthesize and analyze.
将来の方向性
There are several future directions for research on 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of research could focus on optimizing the synthesis method to improve yield and purity. Another area of research could focus on understanding the mechanism of action in more detail. Additionally, further studies could be conducted to explore the potential use of this compound in treating other diseases and as a tool in bioimaging.
合成法
The synthesis of 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone involves several steps. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. The second step involves the reaction of N-acetyl-2-aminobenzoic acid with 2-chloro-5-nitrobenzaldehyde to form 2-(2-methyl-5-nitrophenyl)quinazolin-4(3H)-one. The final step involves the reaction of 2-(2-methyl-5-nitrophenyl)quinazolin-4(3H)-one with 2-pyridinecarbaldehyde to form 6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone.
科学的研究の応用
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone has shown potential applications in various scientific research areas. It has been studied for its anti-cancer properties and has shown promising results in inhibiting cancer cell growth. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
特性
IUPAC Name |
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15IN4O3/c1-14-5-8-17(27(29)30)13-20(14)26-21(10-7-16-4-2-3-11-24-16)25-19-9-6-15(23)12-18(19)22(26)28/h2-13H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAAMYWDGSMMJH-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15IN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-3-(2-methyl-5-nitrophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5295892.png)

![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295921.png)

![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)

![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)

![N-[2-(aminocarbonyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5295945.png)
![4-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5295951.png)
![1-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5295952.png)
![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)
![5-[(11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5295968.png)